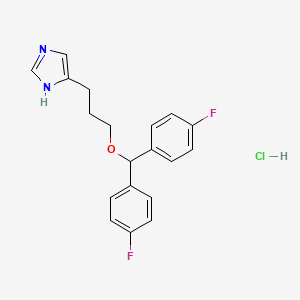

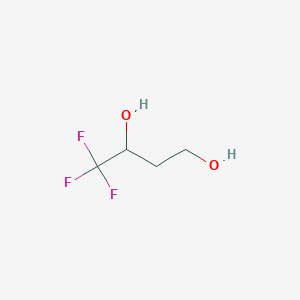

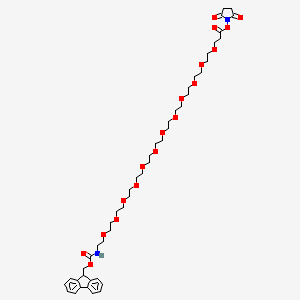

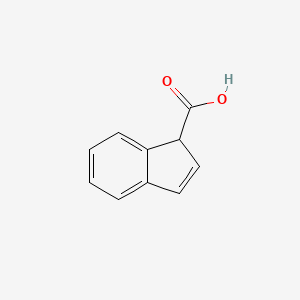

![molecular formula C10H10N2O4S B6593247 3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanoic acid CAS No. 4826-22-6](/img/structure/B6593247.png)

3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanoic acid involves several steps . For example, in a study by Tedesco et al., a series of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones were reported . These compounds were screened as HCV polymerase inhibitors .Molecular Structure Analysis

The molecular structure of 3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanoic acid is complex. It is part of the 1,2,4-benzothiadiazine-1,1-dioxide family, which has been the subject of extensive research due to its various biological activities .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to possess antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs.

Antiviral Activity

These compounds also exhibit antiviral activity . This suggests they could be used in the development of antiviral therapies, particularly as we continue to face new viral threats.

Antihypertensive Properties

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been found to have antihypertensive effects . This means they could potentially be used in the treatment of high blood pressure.

Antidiabetic Effects

These compounds have been reported to have antidiabetic properties . This suggests they could be used in the management of diabetes.

Anticancer Properties

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been found to exhibit anticancer properties . This indicates their potential use in cancer treatment.

KATP Channel Activators

A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides were reported and evaluated as KATP channel activators . This suggests they could be used in the treatment of diseases related to the malfunction of KATP channels.

Wirkmechanismus

Target of Action

The primary targets of 4H-1,2,4-Benzothiadiazine-3-propanoic acid 1,1-dioxide, also known as 3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanoic acid, are ATP-sensitive potassium channels (KATP channels) and AMPA receptors . These targets play crucial roles in various physiological processes. KATP channels are involved in regulating insulin release, while AMPA receptors are critical for synaptic transmission and plasticity in the central nervous system .

Mode of Action

This compound acts as a positive allosteric modulator of the AMPA receptors . It enhances the activity of these receptors, leading to increased synaptic transmission. Additionally, it acts as an activator of KATP channels , which can lead to the inhibition of insulin release .

Biochemical Pathways

The activation of KATP channels and potentiation of AMPA receptors by this compound can affect multiple biochemical pathways. For instance, the activation of KATP channels can influence the insulin signaling pathway , leading to changes in glucose metabolism . The potentiation of AMPA receptors can impact the glutamatergic signaling pathway , which plays a key role in cognitive functions .

Pharmacokinetics

One study suggests that the introduction of a fluorine atom in the alkyl chain at the 4-position of benzothiadiazine dioxides can enhance the pharmacokinetic behavior of the compound .

Result of Action

The activation of KATP channels by this compound can lead to the inhibition of insulin release, potentially impacting glucose homeostasis . The potentiation of AMPA receptors can enhance synaptic transmission, which may result in improved cognitive functions .

Eigenschaften

IUPAC Name |

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)17(15,16)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZXWCIFIBRNAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875886 |

Source

|

| Record name | PROPANOIC ACID, 3-(4H-1,2,4-BENZOTHIADIAZIN-3-YL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-1,2,4-Benzothiadiazine-3-propanoic acid 1,1-dioxide | |

CAS RN |

4826-22-6 |

Source

|

| Record name | PROPANOIC ACID, 3-(4H-1,2,4-BENZOTHIADIAZIN-3-YL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.